molecular formula C7H9FN2O B13603338 2-Fluoro-6-methoxyphenylhydrazine

2-Fluoro-6-methoxyphenylhydrazine

Cat. No.: B13603338
M. Wt: 156.16 g/mol
InChI Key: WNKHCLMSYNFDEX-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxyphenylhydrazine is an organic compound with the molecular formula C7H9FN2O and a molecular weight of 156.16 g/mol . This compound is characterized by the presence of a fluorine atom at the second position and a methoxy group at the sixth position on the phenyl ring, along with a hydrazine functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methoxyphenylhydrazine typically involves the reaction of 2-fluoro-6-methoxyaniline with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-methoxyphenylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azobenzenes or nitroso derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Azobenzenes, nitroso derivatives.

    Reduction: Amines.

    Substitution: Substituted phenylhydrazines.

Scientific Research Applications

2-Fluoro-6-methoxyphenylhydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxyphenylhydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group on the phenyl ring can influence the compound’s binding affinity and specificity. The hydrazine group can form covalent bonds with target molecules, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

    2-Fluoro-6-methoxyaniline: Similar structure but lacks the hydrazine group.

    2-Fluoro-6-methoxybenzaldehyde: Contains an aldehyde group instead of hydrazine.

    2-Fluoro-6-methoxybenzoic acid: Contains a carboxylic acid group instead of hydrazine.

Uniqueness: 2-Fluoro-6-methoxyphenylhydrazine is unique due to the presence of both the fluorine atom and the hydrazine group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

(2-fluoro-6-methoxyphenyl)hydrazine

InChI

InChI=1S/C7H9FN2O/c1-11-6-4-2-3-5(8)7(6)10-9/h2-4,10H,9H2,1H3

InChI Key

WNKHCLMSYNFDEX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)NN

Origin of Product

United States

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